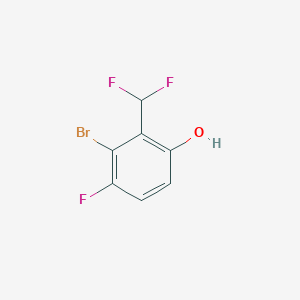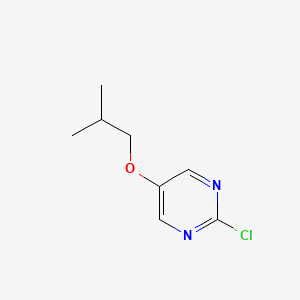
3-Bromo-2-(difluoromethyl)-4-fluorophenol
Vue d'ensemble
Description
3-Bromo-2-(difluoromethyl)-4-fluorophenol, commonly known as BDF, is a synthetic compound that has been studied extensively for its numerous scientific applications. It is a halogenated aromatic compound, which means that it contains a halogen atom (in this case, bromine) bonded to an aromatic ring. BDF has been used in a variety of research applications, including organic synthesis, drug design, and biochemistry.
Applications De Recherche Scientifique
BDF has been used in a variety of scientific research applications, including organic synthesis, drug design, and biochemistry. In organic synthesis, BDF has been used as a reagent for the synthesis of a variety of compounds, including heterocycles, polycyclic compounds, and polymers. In drug design, BDF has been used to synthesize novel compounds with potential therapeutic applications. In biochemistry, BDF has been used to study the structure and function of proteins and other biomolecules.
Mécanisme D'action
The mechanism of action of BDF is not fully understood. However, it is believed that BDF may act as a catalyst for certain chemical reactions, such as the formation of C-C bonds. Additionally, BDF may interact with certain enzymes and proteins, altering their activity and structure.
Biochemical and Physiological Effects
The biochemical and physiological effects of BDF are not well understood. However, in vitro studies have demonstrated that BDF can inhibit the activity of certain enzymes, such as cytochrome P450. Additionally, BDF has been shown to have an effect on the production of certain hormones, such as cortisol.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using BDF in laboratory experiments is its high reactivity and versatility. BDF is highly reactive, which makes it ideal for synthesizing a variety of compounds. Additionally, BDF is relatively inexpensive, making it an attractive option for research labs. However, there are some limitations to using BDF in laboratory experiments. For example, BDF is a highly reactive compound and can be dangerous if not handled properly. Additionally, BDF is not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research involving BDF. For example, further research could be conducted to better understand the biochemical and physiological effects of BDF. Additionally, further research could be conducted to explore the potential therapeutic applications of BDF. Finally, research could be conducted to develop new synthetic methods for the synthesis of BDF and other halogenated aromatic compounds.
Propriétés
IUPAC Name |
3-bromo-2-(difluoromethyl)-4-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-6-3(9)1-2-4(12)5(6)7(10)11/h1-2,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJIGSWGKSFTTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)C(F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(difluoromethyl)-4-fluorophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















